molecular formula C22H27N3O5S B13798949 [4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone

[4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone

Cat. No.: B13798949
M. Wt: 445.5 g/mol
InChI Key: LBSPLINHKANYAF-UHFFFAOYSA-N
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Description

Piperazine,1-(4-methoxyphenyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-(9ci) is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a morpholinylsulfonylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine,1-(4-methoxyphenyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-(9ci) typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenyl chloride and piperazine.

    Attachment of the Morpholinylsulfonylbenzoyl Group: This step involves the reaction of piperazine with 4-(4-morpholinylsulfonyl)benzoyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Piperazine,1-(4-methoxyphenyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-(9ci) is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel compounds with potential pharmaceutical applications.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It is investigated for its ability to interact with specific molecular targets, such as receptors and enzymes, which are implicated in various diseases.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical structure allows it to be employed in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Piperazine,1-(4-methoxyphenyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-(9ci) involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler compound with a basic piperazine ring structure.

    4-Methoxyphenylpiperazine: Contains a methoxyphenyl group attached to the piperazine ring.

    Morpholinylsulfonylbenzoylpiperazine: Similar structure but lacks the methoxyphenyl group.

Uniqueness

Piperazine,1-(4-methoxyphenyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-(9ci) is unique due to the combination of its functional groups. The presence of both the methoxyphenyl and morpholinylsulfonylbenzoyl groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H27N3O5S

Molecular Weight

445.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone

InChI

InChI=1S/C22H27N3O5S/c1-29-20-6-4-19(5-7-20)23-10-12-24(13-11-23)22(26)18-2-8-21(9-3-18)31(27,28)25-14-16-30-17-15-25/h2-9H,10-17H2,1H3

InChI Key

LBSPLINHKANYAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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